(Octahydrocyclopenta[b][1,4]oxazin-7-yl)methanol
Description
(Octahydrocyclopenta[b][1,4]oxazin-7-yl)methanol is a bicyclic oxazine derivative characterized by a fused cyclopentane-oxazine ring system with a hydroxymethyl (-CH2OH) substituent at the 7-position.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-7-ylmethanol |
InChI |
InChI=1S/C8H15NO2/c10-5-6-1-2-7-8(6)11-4-3-9-7/h6-10H,1-5H2 |
InChI Key |
ZYFNWFGLQIIQKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1CO)OCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Octahydrocyclopenta[b][1,4]oxazin-7-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclopentane derivative with an oxazinone in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Esterification Reactions
The hydroxymethyl group (-CH₂OH) is reactive in esterification, a fundamental reaction in organic chemistry. This group can react with carboxylic acids to form esters under acidic or basic catalytic conditions. For example:
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Reaction Mechanism : The hydroxyl group (-OH) of the hydroxymethyl moiety undergoes nucleophilic attack on the carbonyl carbon of a carboxylic acid, followed by elimination of water to form an ester.
-
Derivatives : Synonyms listed in PubChem entries (e.g., tert-butyl esters) suggest that esterification is a viable transformation pathway for this compound .
Oxazine Ring Reactivity
The oxazine ring in the structure may participate in reactions typical of saturated nitrogen-containing heterocycles:
-
Ring-Opening Reactions : Under acidic or basic conditions, the oxazine ring could potentially undergo cleavage, though specific experimental data for this compound are not detailed in the available literature.
-
Substitution Reactions : The nitrogen atom in the oxazine ring may act as a nucleophile or electrophile, depending on the reaction environment.
Stability and Solubility Considerations
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Storage Conditions : The compound is recommended to be stored at 2–8°C under sealed, moisture-free conditions to prevent degradation .
-
Solubility : Solubility varies by solvent, and heating or ultrasonication may be required to dissolve the compound in aqueous or organic media .
Data Table: Comparative Reactivity of Functional Groups
Scientific Research Applications
(Octahydrocyclopenta[b][1,4]oxazin-7-yl)methanol is a cyclic organic compound featuring an oxazine ring fused with a cyclopentane. It has a molecular formula and a molecular weight of approximately 157.21 g/mol. The compound's saturated bicyclic system contributes to its stability and potential reactivity in various chemical environments.
Potential Applications
This compound has potential applications in several fields:
- Pharmaceuticals this compound has the ability to modulate enzyme functions. Compounds with similar structures have been studied for their ability to interact with protein kinases, which play critical roles in cell signaling pathways. It may exhibit biological activity that could be leveraged in pharmacological applications, particularly in cancer research where modulation of kinase activity is crucial.
- Research Studies focusing on the interactions of this compound with biological targets are essential for understanding its mechanism of action. Interaction studies often employ techniques such as enzyme kinetics, binding assays, and cell-based assays. These studies help elucidate the compound's therapeutic potential and guide further development.
- Industrial Applied radioactivity helps examine product and process improvements, indicates ways to reduce costs, and probes for answers to complex research problems .
Chemical Reactions
The chemical behavior of this compound can be examined through various reactions typical of oxazine derivatives. These reactions are significant in synthetic chemistry and can lead to the formation of various derivatives with altered biological and chemical properties.
Structural Similarities
Several compounds share structural similarities with this compound.
| Compound Name | Structure Type | Key Features |
|---|---|---|
| (Octahydrocyclopenta$$b][1,4]oxazin-6-yl)methanol | Oxazine derivative | Similar bicyclic structure; differing functional groups |
| 2-Methylpiperidine | Saturated nitrogen-containing ring | Commonly used as a building block in organic synthesis |
| 1-Azabicyclo[2.2.2]octane | Bicyclic amine | Known for its stability and use in medicinal chemistry |
Mechanism of Action
The mechanism of action of (Octahydrocyclopenta[b][1,4]oxazin-7-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application being studied .
Comparison with Similar Compounds
Key Features:
- Molecular Formula: Likely C8H15NO2 (inferred from the hydrochloride derivative C7H14ClNO with a hydroxymethyl substitution).
- Applications: Potential roles as a synthetic intermediate, pharmacological agent, or reference standard, akin to related oxazines and cyclopentanone derivatives .
- Synthesis : May involve cyclization or functionalization of preformed oxazine scaffolds, similar to methods using sodium hydride or DMF for analogous heterocycles .
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Reactivity Differences
- Cyclopenta-oxazine vs. Benzoxathiin: The target compound’s saturated bicyclic system contrasts with the aromatic benzoxathiin core in 4b.
- Substituent Effects : The hydroxymethyl group in the target compound introduces hydrogen-bonding capacity, unlike the methoxy or thiophene groups in 4b , which prioritize lipophilicity .
- Pharmacological Potential: PBX1’s benzo-pyrrolo-oxazine scaffold enables receptor antagonism, whereas the target compound’s smaller, less conjugated structure may limit such interactions unless functionalized .
Physicochemical Properties
- Polarity: The hydroxymethyl group increases water solubility relative to PBX1’s quinoxaline-derived substituents.
Biological Activity
(Octahydrocyclopenta[b][1,4]oxazin-7-yl)methanol is a cyclic organic compound notable for its unique oxazine ring structure fused with a cyclopentane. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in modulating enzyme functions and interacting with protein targets. Understanding its biological activity is crucial for exploring its applications in pharmacology and materials science.
- Molecular Formula : C₉H₁₃N₁O
- Molecular Weight : Approximately 157.21 g/mol
The compound's structure contributes to its stability and reactivity, making it a candidate for various biological interactions. Its oxazine derivative nature allows it to participate in typical reactions that can lead to the formation of derivatives with altered biological properties.
Biological Activity Overview
Research indicates that this compound may exhibit significant biological activities, particularly in the following areas:
- Enzyme Modulation : The compound has shown potential in modulating the activity of protein kinases, which are critical in cell signaling pathways. This suggests a role in cancer research where kinase activity modulation is essential.
- Antibacterial and Antiproliferative Effects : Similar compounds have demonstrated antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli, as well as antiproliferative effects on cancer cell lines like HeLa and A549 .
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction can alter their activity and lead to various biological outcomes. For instance, studies suggest that the compound may affect kinase pathways, which are often dysregulated in cancer.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications:
- Antibacterial Activity : Research on methanolic extracts from plants containing similar oxazine structures has revealed significant antibacterial effects against resistant strains of bacteria. For example, certain flavonoid compounds isolated from plant extracts showed promising minimum inhibitory concentration (MIC) values against Staphylococcus aureus and E. coli .
- Antiproliferative Studies : In vitro studies have demonstrated that compounds with oxazine structures can inhibit the proliferation of cancer cell lines. The antiproliferative effects were measured using assays like MTT or resazurin assays, revealing IC50 values that indicate effective concentrations for therapeutic applications .
- In Silico Studies : Computational studies have been employed to predict the interactions of this compound with target proteins involved in disease pathways. These studies help elucidate the compound's mechanism of action at a molecular level.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| (Octahydrocyclopenta[b][1,4]oxazin-6-yl)methanol | Oxazine derivative | Similar bicyclic structure; differing functional groups |
| 2-Methylpiperidine | Saturated nitrogen-containing ring | Commonly used in organic synthesis |
| 1-Azabicyclo[2.2.2]octane | Bicyclic amine | Known for stability and medicinal chemistry applications |
This comparison highlights how variations in functional groups can influence biological activity and potential therapeutic applications.
Q & A
Q. What spectroscopic and chromatographic techniques are recommended for the structural elucidation of (Octahydrocyclopenta[b][1,4]oxazin-7-yl)methanol?
- Methodological Answer : A combination of NMR spectroscopy (¹H, ¹³C, and 2D experiments), high-resolution mass spectrometry (HRMS) , and X-ray crystallography is essential. For stereochemical resolution, X-ray crystallography is critical, as demonstrated in the structural analysis of methyl 4,5-diacetoxy-1-oxo-2-phenyl-perhydro-4,6-epoxycyclopenta[c]-pyridine-7-carboxylate ethanol solvate . GC-MS with NIST reference databases can confirm molecular weight and fragmentation patterns, leveraging retention indices for cross-validation .
Q. How should this compound be stored to ensure stability during experiments?
- Methodological Answer : Store the compound at 4°C under an inert atmosphere (e.g., argon) to prevent oxidation or hydrolysis. This aligns with protocols for stabilizing heterocyclic alcohols in pharmaceutical analyses, such as Levofloxacin and Pantoprazole Sodium, which require controlled humidity and low-temperature storage .
Q. What solvent systems are suitable for recrystallizing this compound to achieve high purity?
- Methodological Answer : Use mixed-solvent systems (e.g., ethanol:dichloromethane or hexane:ethyl acetate) to optimize polarity. Slow evaporation at reduced temperatures (4–10°C) enhances crystal formation, as employed in isolating structurally complex solvates like methyl 4,5-diacetoxy derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies between NMR and X-ray crystallography data for stereochemical assignments?
- Methodological Answer : Cross-validate experimental data with density functional theory (DFT) calculations to model preferred conformations. For example, X-ray data from methyl 4,5-diacetoxy derivatives can guide force-field parameterization. Use NOESY NMR to detect spatial proximities of hydrogens, refining stereochemical models iteratively.
Q. What strategies optimize chromatographic separation of this compound from structurally similar byproducts?
- Methodological Answer : Optimize GC temperature gradients (e.g., 50°C to 280°C at 5°C/min) and use polar capillary columns (e.g., DB-WAX). Internal standards like 4-octanol improve quantification accuracy in complex matrices, as validated in ethanol-based analyses . Reference NIST retention indices to identify co-eluting impurities .
Q. How can researchers quantify trace amounts of this compound in biological matrices with high accuracy?
- Methodological Answer : Employ solid-phase microextraction (SPME) coupled with GC-MS, using deuterated analogs as internal standards. This approach mirrors protocols for analyzing volatile alcohols in distillery samples, where 2-ethylbutyric acid and 4-hydroxy-2-butanone are used to correct matrix effects .
Key Notes
- Avoid using commercial databases like ; prioritize peer-reviewed methods (e.g., NIST , structural studies ).
- For synthetic optimization, apply Design of Experiments (DoE) to variables like catalyst loading and reaction time, even if direct evidence is limited.
- Cross-reference computational models (e.g., Gaussian or ORCA software) with experimental data to address contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
